molecular formula C13H14O7 B296050 Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate

Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate

Cat. No.: B296050
M. Wt: 282.25 g/mol
InChI Key: CQDBEKLEHYILHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate, also known as DMBO, is a chemical compound that has gained interest in the scientific community due to its potential use in various research applications. DMBO is a malonic acid derivative that has a methoxybenzoyl ester group attached to one of its carboxyl groups.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate is not fully understood, but it is believed to work by inhibiting enzymes involved in various biological processes. This compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the induction of apoptosis, and the inhibition of tumor growth. This compound has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate in lab experiments is its relatively simple synthesis method. This compound is also stable under a wide range of conditions, making it a useful tool for various research applications. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate. One direction is the further investigation of its potential use as a therapeutic agent for the treatment of cancer and neurological disorders. Another direction is the development of new compounds based on this compound for use in various research applications. Additionally, the potential toxicity of this compound should be further investigated to determine its safety for use in various experiments.
In conclusion, this compound is a chemical compound that has gained interest in the scientific community due to its potential use in various research applications. This compound can be synthesized by the reaction of malonic acid diethyl ester with methoxybenzoyl chloride in the presence of a base. This compound has been used in various scientific research applications, including as a building block for the synthesis of other compounds and as a probe for the detection of enzymes. This compound has also been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate can be synthesized by the reaction of malonic acid diethyl ester with methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid with a melting point of 114-116°C.

Scientific Research Applications

Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate has been used in various scientific research applications, including as a building block for the synthesis of other compounds and as a probe for the detection of enzymes. This compound has also been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.

Properties

Molecular Formula

C13H14O7

Molecular Weight

282.25 g/mol

IUPAC Name

dimethyl 2-(4-methoxybenzoyl)oxypropanedioate

InChI

InChI=1S/C13H14O7/c1-17-9-6-4-8(5-7-9)11(14)20-10(12(15)18-2)13(16)19-3/h4-7,10H,1-3H3

InChI Key

CQDBEKLEHYILHV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC(C(=O)OC)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC(C(=O)OC)C(=O)OC

Origin of Product

United States

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